![molecular formula C19H21ClN2O6S B4393198 N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B4393198.png)
N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Overview
Description
“N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the core benzenesulfonamide structure, followed by the introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions. The morpholine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde, while nucleophilic substitution of the chloro group could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their antimicrobial properties. This compound could be studied for its potential as an antibacterial or antifungal agent.
Medicine
Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against specific pathogens or as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for “N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” would need to be studied in detail to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
The unique combination of functional groups in “N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide” sets it apart from other sulfonamides. The presence of the morpholine ring and the specific substitution pattern on the benzene ring may confer unique chemical and biological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-18-7-2-14(12-17(18)20)21-29(24,25)16-5-3-15(4-6-16)28-13-19(23)22-8-10-27-11-9-22/h2-7,12,21H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXYXAONKQXUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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